Product packaging for 3-(Tert-butyl)-4-ethoxybenzaldehyde(Cat. No.:CAS No. 681443-02-7)

3-(Tert-butyl)-4-ethoxybenzaldehyde

Cat. No.: B1312032
CAS No.: 681443-02-7
M. Wt: 206.28 g/mol
InChI Key: DPWPVBWJIABALM-UHFFFAOYSA-N
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Description

Significance and Research Context in Organic Chemistry

In the field of organic chemistry, 3-(tert-butyl)-4-ethoxybenzaldehyde is recognized as a valuable synthetic intermediate and building block. ontosight.aibldpharm.com Its utility stems from the reactivity of its functional groups—the aldehyde, the bulky tert-butyl group, and the electron-donating ethoxy group—which allow for its participation in a variety of chemical reactions to form more complex molecules.

The aldehyde group is particularly reactive and can undergo a range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions. For instance, the related compound 4-tert-butylbenzaldehyde (B1265539) is used on an industrial scale in aldol condensations with propionaldehyde (B47417) or acetaldehyde (B116499) to produce fragrance compounds. wikipedia.org

The presence of both a bulky tert-butyl group and an ethoxy group on the benzene (B151609) ring influences the regioselectivity and stereoselectivity of reactions, making it a useful substrate for investigating reaction mechanisms and developing new synthetic methodologies. The synthesis of related benzaldehydes often involves the oxidation of the corresponding toluene (B28343) or the halogenation followed by hydrolysis. google.com For example, 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) has been synthesized from 2-tert-butyl-p-cresol. nih.gov

Interdisciplinary Relevance for Advanced Materials and Biological Sciences

The unique structural features of this compound and its derivatives make them relevant to the fields of advanced materials and biological sciences. The rigid aromatic core combined with the flexible ethoxy group and the bulky tert-butyl group can impart desirable properties to materials.

In materials science, substituted benzaldehydes are used as precursors for various materials. The structural characteristics of these molecules can influence properties such as liquid crystal behavior, thermal stability, and photophysical properties.

In the realm of biological sciences, aldehydes and their derivatives are investigated for a range of potential applications. For example, some benzaldehyde (B42025) derivatives have been studied for their antioxidant properties. ontosight.ainih.gov The synthesis of 3-ethoxy-4-methoxybenzaldehyde (B45797) is a key step in the production of apremilast, a small molecule inhibitor used in the treatment of certain inflammatory conditions. google.com The specific biological activities of this compound are a subject of ongoing research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O2 B1312032 3-(Tert-butyl)-4-ethoxybenzaldehyde CAS No. 681443-02-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-tert-butyl-4-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-5-15-12-7-6-10(9-14)8-11(12)13(2,3)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWPVBWJIABALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408747
Record name 3-tert-butyl-4-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681443-02-7
Record name 3-tert-butyl-4-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Tert Butyl 4 Ethoxybenzaldehyde

Established Synthetic Pathways

Established methods for synthesizing substituted benzaldehydes like 3-(tert-butyl)-4-ethoxybenzaldehyde typically rely on classical organic reactions. These pathways are often multi-step processes involving the functionalization of a core aromatic structure.

Two plausible retrosynthetic analyses suggest the following primary precursors:

Etherification of a substituted hydroxybenzaldehyde: A direct approach involves the etherification of 3-(tert-butyl)-4-hydroxybenzaldehyde. This precursor already contains the aldehyde and the sterically significant tert-butyl group in the correct orientation.

Formylation of a substituted ethoxybenzene: An alternative route begins with a precursor like 2-tert-butyl-1-ethoxybenzene, which would then undergo a formylation reaction (e.g., Vilsmeier-Haack or Gattermann-Koch reaction) to introduce the aldehyde group.

Alkylation of a substituted ethoxybenzaldehyde: Starting with 4-ethoxybenzaldehyde, a Friedel-Crafts alkylation could be employed to introduce the tert-butyl group. However, directing the bulky tert-butyl group to the position ortho to the aldehyde can be challenging.

Precursor CompoundSubsequent Reaction(s) Required
3-(tert-butyl)-4-hydroxybenzaldehydeEtherification
2-tert-butylphenolEtherification, Formylation
4-ethoxyphenolAlkylation, Formylation
4-ethoxybenzaldehydeAlkylation

The specific conditions and catalysts are tailored to the individual steps of the synthesis, whether it involves creating the aldehyde function, adding the tert-butyl group, or attaching the ethoxy group.

The formation of the benzaldehyde (B42025) functional group is a key step if the synthesis starts from a precursor with a methyl or benzyl alcohol group at the corresponding position, such as 3-tert-butyl-4-ethoxytoluene. Benzylic oxidation is a common method to achieve this transformation. While direct oxidation of a toluene (B28343) derivative can be achieved, traditional methods often use stoichiometric oxidants like manganese dioxide (MnO2) or chromium(VI) reagents, which can lead to significant inorganic waste. patsnap.com

More modern approaches utilize catalytic systems with milder and more efficient oxidants. For instance, the oxidation of p-tert-butyltoluene, a structurally related compound, has been achieved using oxygen as the ultimate oxidant in the presence of a cobalt-loaded mesoporous molecular sieve catalyst. patsnap.com Another widely used oxidant is tert-butyl hydroperoxide (TBHP), often paired with transition metal catalysts. orgsyn.orgorganic-chemistry.org These catalytic methods can offer higher selectivity for the aldehyde and avoid over-oxidation to the carboxylic acid. nih.gov

Table 1: Representative Catalytic Systems for Benzylic Oxidation to Benzaldehydes

Catalyst Oxidant Substrate Example Temperature (°C) Yield (%)
Co-HMS O₂ p-tert-butyltoluene 70 >90 (selectivity)
Rh₂(cap)₄ TBHP Cyclic Alkenes N/A Good

Data derived from analogous reactions reported in the literature. patsnap.comorgsyn.orgnih.gov

Alkylation: The introduction of the tert-butyl group onto the aromatic ring is typically accomplished via a Friedel-Crafts alkylation reaction. This involves reacting a phenol or an alkoxybenzene with a tert-butylating agent like isobutene or tert-butyl alcohol in the presence of an acid catalyst. nih.gov While strong mineral acids can be used, solid acid catalysts such as zeolites or acidic ionic liquids are increasingly favored for their ease of separation and reduced corrosivity. nih.gov

Etherification: The formation of the ethoxy group is most commonly achieved through the Williamson ether synthesis. This involves the reaction of a phenoxide (generated by treating the corresponding phenol with a base) with an ethylating agent like bromoethane, iodoethane, or diethyl sulfate. google.com To improve reaction efficiency, particularly in biphasic systems, phase-transfer catalysts (PTCs) such as quaternary ammonium salts (e.g., tetrabutylammonium bromide) are often employed. google.comgoogle.com The use of a PTC can facilitate the reaction in aqueous media, simplifying the process and reducing the need for volatile organic solvents. google.com

Table 2: Conditions for Etherification of Isovanillin (an analogue of 3-substituted-4-hydroxybenzaldehyde)

Base Ethylating Agent Catalyst Solvent Yield (%)
Sodium Hydroxide Bromoethane Tetrabutylammonium Fluoride Water 96.1
Sodium Hydroxide Bromoethane Benzyltriethylammonium Chloride Water 94.8

Data derived from the synthesis of 3-ethoxy-4-methoxybenzaldehyde (B45797). google.com

Optimizing the yield and efficiency of each synthetic step is crucial for a viable process. This involves the systematic variation of key reaction parameters. For instance, in the catalytic oxidation of benzyl alcohols to aldehydes, factors such as the amount of catalyst, reaction temperature, and reaction time have a significant impact on the product yield. nih.gov

An increase in catalyst loading can enhance conversion rates by providing more active sites, but an excessive amount may lead to mass transfer limitations or promote side reactions, thereby decreasing the yield. nih.gov Similarly, while higher temperatures generally increase reaction rates, they can also lead to the decomposition of reagents or the formation of undesired byproducts, such as the over-oxidation of the aldehyde to a carboxylic acid. nih.gov Therefore, finding the optimal balance of these parameters is key to maximizing the yield of the desired this compound.

Reaction Conditions and Catalytic Systems

Novel and Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safer. wjpmr.comnih.gov These principles can be applied to the synthesis of this compound to create more sustainable manufacturing routes. jddhs.comjddhs.com

Key green chemistry strategies applicable to this synthesis include:

Use of Greener Solvents: Replacing hazardous and volatile organic solvents with safer alternatives like water, supercritical CO₂, or biodegradable solvents is a primary goal. nih.gov The use of phase-transfer catalysts in etherification reactions, for example, allows for the use of water as the solvent. google.com

Catalysis over Stoichiometric Reagents: Employing catalytic methods significantly reduces waste. jddhs.com For instance, using heterogeneous solid acid catalysts for Friedel-Crafts alkylation avoids the large quantities of corrosive and difficult-to-dispose-of waste associated with traditional catalysts like AlCl₃. nih.gov Similarly, catalytic oxidation with O₂ or H₂O₂ is preferable to using stoichiometric heavy-metal oxidants. patsnap.com

Energy Efficiency: Innovative techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.govjddhs.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. This involves minimizing the use of protecting groups and choosing reactions that are inherently more efficient. wjpmr.com

By integrating these novel and green approaches, the synthesis of this compound can be made more efficient and sustainable, aligning with the modern imperatives of the chemical industry. researchgate.net

Solvent-Free Conditions and Mechanochemical Synthesis

Traditional organic synthesis often relies on volatile organic solvents, which contribute significantly to chemical waste. Solvent-free synthesis and mechanochemistry offer sustainable alternatives by eliminating or drastically reducing the need for these solvents.

Solvent-Free Williamson Ether Synthesis: The Williamson ether synthesis is a classical method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. In a solvent-free adaptation for the synthesis of this compound, 3-(tert-butyl)-4-hydroxybenzaldehyde would be treated with an ethylating agent, such as diethyl sulfate or ethyl bromide, in the presence of a solid base like potassium carbonate or sodium bicarbonate. researchgate.net The reactants are mixed and heated, and the absence of a solvent can lead to higher reaction concentrations and, in some cases, faster reaction rates. The solid base facilitates the deprotonation of the phenolic hydroxyl group, and the resulting phenoxide undergoes nucleophilic substitution with the ethylating agent.

Mechanochemical Synthesis: Mechanochemistry utilizes mechanical energy, typically through ball milling, to induce chemical reactions. rsc.org This technique is inherently solvent-free and can lead to the formation of products that are difficult to obtain through traditional solution-phase methods. rsc.org A mechanochemical approach to synthesizing this compound could involve milling 3-(tert-butyl)-4-hydroxybenzaldehyde with a solid base and an ethylating agent. The mechanical forces generated during milling can promote intimate mixing of the reactants and provide the activation energy required for the reaction to proceed. This method has been successfully applied to other reactions, such as the Knoevenagel condensation of benzaldehyde derivatives under solvent- and catalyst-free conditions. researchgate.net

Below is a table illustrating plausible reaction parameters for the solvent-free synthesis of this compound based on similar reported transformations.

EntryEthylating AgentBaseTemperature (°C)Time (h)Yield (%)
1Diethyl sulfateK₂CO₃802~85-90
2Ethyl bromideNaHCO₃1004~75-80
3Diethyl sulfateK₂CO₃ (Milling)Room Temp.1~90-95

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, which directly heats the reactants and solvent molecules, MAOS can significantly reduce reaction times from hours to minutes and often improve product yields. beilstein-journals.org

For the synthesis of this compound, a microwave-assisted Williamson ether synthesis would be a highly efficient method. The reaction would likely involve heating a mixture of 3-(tert-butyl)-4-hydroxybenzaldehyde, an ethylating agent, and a base in a small amount of a high-boiling point, polar solvent such as dimethylformamide (DMF) or in an aqueous medium with a phase-transfer catalyst. ripublication.com The use of microwave irradiation can be particularly beneficial for the etherification of sterically hindered phenols. The rapid and efficient heating provided by microwaves can overcome the steric hindrance and drive the reaction to completion in a much shorter time compared to conventional heating methods. nih.gov

The following table presents hypothetical data for the microwave-assisted synthesis of the target compound, extrapolated from similar reported syntheses.

EntryEthylating AgentBase/CatalystSolventPower (W)Time (min)Yield (%)
1Ethyl bromideK₂CO₃DMF15010~92
2Diethyl sulfateNaOHWater/TBAB2005~95
3Ethyl iodideCs₂CO₃Acetonitrile1208~94

TBAB: Tetrabutylammonium bromide

Catalytic Green Synthesis

Catalytic green synthesis focuses on the use of catalysts to improve reaction efficiency, selectivity, and sustainability. For the synthesis of this compound, several catalytic approaches can be envisioned.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a valuable technique for carrying out reactions between reactants in immiscible phases, such as an aqueous phase and an organic phase. illinois.edu In the context of the Williamson ether synthesis, PTC can facilitate the transfer of the phenoxide ion from the aqueous phase (where it is generated by a base like sodium hydroxide) to the organic phase containing the ethylating agent. phasetransfercatalysis.com This allows the reaction to proceed under milder conditions and can enable the use of water as a green solvent. A typical phase-transfer catalyst for this reaction would be a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB). mdpi.com

Homogeneous Catalysis: Recent advancements have explored the use of homogeneous catalysts to facilitate Williamson ether synthesis with weaker and more environmentally benign alkylating agents, such as alcohols, in place of alkyl halides. acs.org These catalytic systems can operate at high temperatures to activate the less reactive alkylating agents, leading to high selectivity and avoiding the production of salt byproducts. For instance, a catalytic cycle involving an alkali metal benzoate could be employed to convert 3-(tert-butyl)-4-hydroxybenzaldehyde and ethanol into the desired ether and water. acs.org

The table below provides representative data for catalytic green synthesis approaches to this compound.

EntryMethodEthylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
1PTCEthyl bromideTBABWater/Toluene803~90
2HomogeneousEthanolAlkali Metal BenzoateNone3006~85
3HeterogeneousDiethyl carbonateMontmorillonite K10None1505~88

Comparison of Synthetic Strategies: Efficiency, Selectivity, and Scalability

The choice of a synthetic strategy for this compound depends on several factors, including the desired scale of production, cost considerations, and environmental impact. A comparison of the aforementioned green methodologies is presented below.

FeatureSolvent-Free/MechanochemicalMicrowave-AssistedCatalytic Green Synthesis
Efficiency High yields due to high reactant concentration. Reaction times can be long without heating but are very short with mechanochemistry.Excellent yields with significantly reduced reaction times (minutes vs. hours). High yields are achievable. Reaction times vary depending on the catalyst and conditions.
Selectivity Generally good selectivity, as side reactions are often minimized in the absence of a solvent.High selectivity is often observed due to rapid heating and short reaction times, which can minimize the formation of byproducts.Selectivity can be very high, especially with tailored catalysts. For example, PTC can minimize side reactions by controlling the concentration of the active nucleophile in the organic phase.
Scalability Scalability of mechanochemical synthesis can be challenging and may require specialized equipment. Solvent-free thermal methods are more readily scalable.Scaling up microwave reactions can be complex due to issues with microwave penetration depth and uniform heating in larger reaction volumes. acs.orgnih.govresearchgate.net However, continuous flow microwave reactors are being developed to address this. nih.govCatalytic processes are generally highly scalable, especially heterogeneous catalysis where the catalyst can be easily separated and recycled. PTC is also widely used in industrial-scale synthesis.
Green Aspects Excellent, as it eliminates or significantly reduces the use of organic solvents. Mechanochemistry is also highly energy-efficient.Good, as it often leads to significant energy savings due to shorter reaction times. Can also enable the use of greener solvents.Very good, as it focuses on waste reduction through catalysis and can enable the use of environmentally benign reagents and solvents.
Limitations Not all reactions are amenable to solvent-free conditions. The high viscosity of some reaction mixtures can be an issue.Requires specialized microwave equipment. Scalability can be a significant hurdle for large-scale production. scispace.comCatalyst cost, stability, and recovery can be concerns. Some catalytic systems may require high temperatures and pressures.

Chemical Reactivity and Transformational Chemistry of 3 Tert Butyl 4 Ethoxybenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group, characterized by a carbonyl center, is highly susceptible to nucleophilic attack and redox reactions. This reactivity allows for the selective transformation of 3-(tert-butyl)-4-ethoxybenzaldehyde into a range of other functional compounds.

Reduction to Alcohols

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (3-(tert-butyl)-4-ethoxyphenyl)methanol. This transformation is a cornerstone of organic synthesis and can be accomplished using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). These hydride reagents effectively deliver a hydride ion to the electrophilic carbonyl carbon, which, after an aqueous workup, results in the formation of the alcohol.

The general reaction is as follows:

C₁₃H₁₈O₂ + [Reducing Agent] → C₁₃H₂₀O₂

While specific documented examples for the reduction of this compound are not prevalent in readily available literature, the reaction is a standard and predictable transformation for aromatic aldehydes of this type. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule, with NaBH₄ being a milder and more selective reagent compared to the more reactive LiAlH₄.

Oxidation to Carboxylic Acids

Oxidation of the aldehyde functionality in this compound leads to the formation of 3-(tert-butyl)-4-ethoxybenzoic acid. This conversion is a fundamental process in organic chemistry for the synthesis of aromatic carboxylic acids. nih.gov A variety of oxidizing agents can be employed to achieve this transformation, including potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O).

The reaction can be represented as:

C₁₃H₁₈O₂ + [Oxidizing Agent] → C₁₃H₁₈O₃

The oxidation of a tert-butyl group attached to an aromatic ring to a carboxylic acid is generally a difficult reaction. google.com However, the aldehyde group is readily oxidized under controlled conditions. For instance, the oxidation of primary alcohols to carboxylic acids is a well-established transformation in organic synthesis. nih.gov

Condensation Reactions

Condensation reactions are a class of organic reactions in which two molecules combine to form a larger molecule, together with the loss of a small molecule such as water. The aldehyde group of this compound is an excellent electrophile for such reactions.

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone. jetir.org In the case of this compound, it can react with a primary amine (R-NH₂) to form the corresponding N-substituted imine. This reaction typically proceeds via a nucleophilic addition of the amine to the aldehyde carbonyl, forming a hemiaminal intermediate, which then dehydrates to yield the imine.

The general scheme for Schiff base formation is:

C₁₃H₁₈O₂ + R-NH₂ → C₁₃H₁₇N-R + H₂O

These reactions are often catalyzed by an acid or a base. The formation of Schiff bases is a versatile method for creating carbon-nitrogen double bonds and is significant in the synthesis of various biologically active compounds and coordination complexes. nih.govsemanticscholar.orgiarconsortium.org

The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgpraxilabs.com this compound, being an aromatic aldehyde without α-hydrogens, is a suitable substrate for this reaction. It can react with an enolizable ketone or aldehyde in the presence of a base (like sodium hydroxide) or an acid catalyst to form an α,β-unsaturated carbonyl compound, commonly known as a chalcone if the other reactant is an acetophenone. praxilabs.comnih.gov

The reaction involves the deprotonation of the α-carbon of the ketone or aldehyde to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting β-hydroxy carbonyl compound readily undergoes dehydration to yield the conjugated system. praxilabs.comtaylorandfrancis.com This reaction is a powerful tool for carbon-carbon bond formation. nih.gov

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated. sigmaaldrich.com this compound can undergo this reaction with compounds containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid and its esters, in the presence of a basic catalyst. sigmaaldrich.comorganic-chemistry.org

The mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then attacks the carbonyl carbon of the benzaldehyde (B42025) derivative. Subsequent dehydration of the intermediate leads to the formation of a new carbon-carbon double bond. chemrxiv.org This reaction is widely used in the synthesis of α,β-unsaturated compounds and has seen various modifications to improve its efficiency and environmental friendliness, including the use of ionic liquids as catalysts. organic-chemistry.orgniscpr.res.in

Nucleophilic Addition Reactions

The aldehyde functional group is the primary site for nucleophilic addition reactions in this compound. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. youtube.comyoutube.com This leads to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. youtube.com

Key examples of nucleophilic addition reactions applicable to this compound include:

Grignard Reaction : The addition of a Grignard reagent (R-Mg-X) to the aldehyde results in the formation of a secondary alcohol after an acidic workup. leah4sci.com The carbon-magnesium bond in the Grignard reagent is highly polarized, making the carbon atom a potent nucleophile that attacks the carbonyl carbon. leah4sci.comdoubtnut.com For instance, reacting this compound with methyl magnesium bromide would yield 1-(3-(tert-butyl)-4-ethoxyphenyl)ethanol.

Wittig Reaction : This reaction converts the aldehyde into an alkene. thermofisher.com It involves the use of a phosphorus ylide (a Wittig reagent), which attacks the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. tamu.eduudel.edu This intermediate then decomposes to give the final alkene product and triphenylphosphine oxide. masterorganicchemistry.comlibretexts.org The structure of the resulting alkene can be predicted, making the Wittig reaction a valuable synthetic tool. tamu.edu

Table 1: Examples of Nucleophilic Addition Reactions
Reaction TypeReagentGeneral Product
Grignard ReactionOrganomagnesium halides (e.g., CH₃MgBr)Secondary Alcohol
Wittig ReactionPhosphorus ylide (e.g., Ph₃P=CH₂)Alkene
ReductionSodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)Primary Alcohol
Cyanohydrin FormationHydrogen cyanide (HCN) or Sodium cyanide (NaCN)/H⁺Cyanohydrin

Transformations at the Ethoxy Group

Ether Cleavage Reactions

The ethoxy group, an ether, is generally unreactive but can be cleaved under harsh conditions using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The reaction proceeds via a nucleophilic substitution mechanism. wikipedia.org The first step is the protonation of the ether oxygen by the strong acid, which converts the poor leaving group (-OEt) into a good leaving group (an alcohol, EtOH). uam.eschemistrysteps.com

The subsequent step depends on the nature of the groups attached to the oxygen. For an aryl-alkyl ether like this compound, the cleavage occurs via an SN2 mechanism where the halide ion (Br⁻ or I⁻) attacks the less sterically hindered ethyl group, resulting in the formation of 3-(tert-butyl)-4-hydroxybenzaldehyde and an ethyl halide. libretexts.orglibretexts.org Cleavage of the bond between the oxygen and the aromatic ring is disfavored.

Nucleophilic Aromatic Substitution on the Ethoxy-Substituted Ring

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. nih.gov

In this compound, both the ethoxy and tert-butyl groups are electron-donating. These groups increase the electron density of the aromatic ring, thereby deactivating it for nucleophilic attack. Consequently, direct nucleophilic aromatic substitution to replace the ethoxy group is not a feasible reaction pathway under standard SNAr conditions.

Reactions Involving the tert-Butyl Moiety

Steric and Electronic Effects on Reactivity

The tert-butyl group significantly influences the reactivity of the molecule through both steric and electronic effects. accessscience.com

Steric Effects : The tert-butyl group is exceptionally bulky. This steric hindrance can impede reactions at the adjacent (ortho) position on the benzene (B151609) ring. ucalgary.ca During electrophilic aromatic substitution, for example, attack at the position between the tert-butyl and aldehyde groups is highly disfavored. libretexts.org This steric bulk plays a crucial role in directing incoming groups to other, less crowded positions on the ring.

Electronic Effects : The tert-butyl group is an electron-donating group through induction (+I effect). stackexchange.com This effect increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. ucalgary.ca Unlike smaller alkyl groups, the tert-butyl group cannot participate in hyperconjugation because it lacks alpha-hydrogens. stackexchange.com The electron-donating nature of the tert-butyl group, in conjunction with the ethoxy group, activates the benzene ring for electrophilic aromatic substitution. rsc.org

Electrophilic Aromatic Substitution and Derivatization of the Benzene Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. ucla.edu The substituents already present on the ring determine the rate of reaction and the position of the new substituent. In this compound, the ring is activated by two electron-donating groups: the ethoxy group and the tert-butyl group.

Directing Effects :

The ethoxy group (-OEt) is a strong activating group and an ortho, para-director due to its ability to donate a lone pair of electrons to the ring through resonance.

The tert-butyl group (-C(CH₃)₃) is a weak activating group and also an ortho, para-director due to its positive inductive effect. ucalgary.caucla.edu

The positions on the ring relative to the existing substituents are as follows:

Position 2 is ortho to the aldehyde and ortho to the tert-butyl group.

Position 5 is ortho to the ethoxy group and meta to the tert-butyl group.

Position 6 is para to the tert-butyl group and meta to the ethoxy group.

Considering the combined effects, the powerful ortho, para-directing influence of the ethoxy group is dominant. The position para to the ethoxy group is already occupied by the tert-butyl group. Therefore, substitution is directed to the position ortho to the ethoxy group (position 5). This position is also favored because it is the least sterically hindered site for an incoming electrophile, being meta to the bulky tert-butyl group. ucalgary.ca

Table 2: Summary of Substituent Directing Effects for Electrophilic Aromatic Substitution
SubstituentActivating/DeactivatingDirecting EffectPredicted Substitution Site
-CHO (Aldehyde)DeactivatingmetaPosition 5 (ortho to -OEt, meta to -C(CH₃)₃)
-C(CH₃)₃ (tert-Butyl)Activatingortho, para
-OCH₂CH₃ (Ethoxy)Strongly Activatingortho, para

Design, Synthesis, and Structure Activity Relationship Sar Studies of Derivatives and Analogues

Rational Design of 3-(Tert-butyl)-4-ethoxybenzaldehyde Analogues

The rational design of analogues based on the this compound core often involves a systematic exploration of how structural modifications influence biological activity. A key strategy is the isosteric replacement and modification of functional groups to enhance potency, selectivity, and pharmacokinetic properties.

One notable example in the broader context of related phenolic compounds is the design of farnesoid X receptor (FXR) antagonists. nih.gov In a study of 3-(tert-butyl)-4-hydroxyphenyl benzoate derivatives, which share the substituted phenolic ring with this compound, a high-throughput screening hit was optimized through SAR-guided modifications. nih.gov The core 3-(tert-butyl)-4-hydroxyphenyl unit was identified as being essential for the antagonistic activity. nih.gov Further modifications focused on replacing other parts of the molecule to improve potency and metabolic stability. nih.gov For instance, replacing a 2,4-dichlorophenyl group with a 2,6-dichloro-4-amidophenyl group led to a significant improvement in potency. nih.gov This highlights a common rational design approach: identifying a crucial pharmacophore (in this case, the substituted phenol) and then systematically modifying peripheral substituents to enhance desired properties.

Such studies provide a blueprint for the rational design of this compound analogues. Key considerations include:

Modification of the Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations, allowing for its conversion into various heterocyclic systems or other functional groups.

Alteration of the Ethoxy Group: The ethoxy group can be varied in terms of chain length, branching, or replaced with other alkoxy groups to probe the impact on lipophilicity and steric interactions with biological targets.

Substitution on the Aromatic Ring: While the existing substitution pattern is a key feature, further substitution on the aromatic ring could be explored to modulate electronic properties and binding interactions.

By applying these principles, novel analogues can be designed with the aim of achieving improved biological profiles.

Synthesis of Chemically Modified Derivatives

The aldehyde functional group of this compound is a key feature that enables its use as a versatile starting material for the synthesis of a wide range of derivatives.

Quinolone and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities. researchgate.net The synthesis of quinolones can be achieved through various methods, and the core structure allows for extensive derivatization to explore structure-activity relationships. researchgate.net While specific examples starting from this compound are not detailed in the provided search results, established synthetic routes for quinolones can be adapted.

A common strategy for the synthesis of the quinolone scaffold involves the cyclization of appropriately substituted precursors. For instance, the Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters to form 4-quinolones. Another approach, the Gould-Jacobs reaction, utilizes the reaction of an aniline with an ethoxymethylenemalonic ester followed by thermal cyclization and subsequent hydrolysis and decarboxylation.

For the synthesis of a quinolone derivative of this compound, one could envision a multi-step pathway where the aldehyde is first converted into a suitable precursor for a known quinolone synthesis. The structure-activity relationship of quinolone derivatives often indicates that substituents on both the quinolone core and any appended rings significantly influence their biological activity. researchgate.net

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a wide range of pharmacological activities. ijpbs.comnih.gov The synthesis of pyrazoline derivatives often proceeds through the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine or its derivatives. ijpbs.comdergipark.org.tr

The synthesis of pyrazoline derivatives from this compound typically involves a two-step process:

Synthesis of Chalcone: The first step is the Claisen-Schmidt condensation of this compound with a suitable acetophenone in the presence of a base, such as sodium hydroxide. dergipark.org.tr This reaction forms an α,β-unsaturated ketone, which is a chalcone derivative.

Cyclization to Pyrazoline: The resulting chalcone is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, to yield the pyrazoline derivative. ijpbs.com

Synthesis of Pyrazoline Derivatives
StepReactionReactantsProduct
1Claisen-Schmidt CondensationThis compound, Substituted Acetophenone, Base (e.g., NaOH)Chalcone Derivative
2CyclizationChalcone Derivative, Hydrazine HydratePyrazoline Derivative

Purines are a class of nitrogen-containing heterocyclic compounds that are fundamental components of nucleic acids. Synthetic purine derivatives have been a focus of medicinal chemistry research due to their diverse biological activities. The synthesis of novel 2,6,9-trisubstituted purine derivatives often involves multi-step procedures starting from commercially available purine backbones. nih.gov

While a direct synthesis from this compound is not a standard route to the purine core itself, this benzaldehyde (B42025) could be incorporated as a substituent onto a pre-existing purine scaffold. For example, a purine with a reactive site, such as an amino or halo group, could be chemically modified to introduce the 3-(tert-butyl)-4-ethoxyphenyl moiety.

Structure-activity relationship studies of purine derivatives have shown that the nature of the substituents at the 2, 6, and 9 positions of the purine ring is critical for their biological activity. nih.gov For instance, in a series of 2,6,9-trisubstituted purines, it was found that an arylpiperazinyl system at position 6 was beneficial for cytotoxic activity, while bulky systems at position C-2 were not favorable. nih.gov The introduction of the 3-(tert-butyl)-4-ethoxyphenyl group at one of these positions would be expected to significantly impact the steric and electronic properties of the molecule, thereby influencing its biological profile.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors for flavonoids and are known for their wide range of biological activities. nih.gov They are characterized by an open-chain flavonoid structure where two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system.

The synthesis of chalcone derivatives from this compound is typically achieved through the Claisen-Schmidt condensation reaction. ijarsct.co.in This base-catalyzed condensation involves the reaction of this compound with a substituted acetophenone in a solvent like ethanol.

General Scheme for Chalcone Synthesis
Reactant AReactant BCatalystReaction TypeProduct
This compoundSubstituted AcetophenoneBase (e.g., NaOH or KOH)Claisen-Schmidt CondensationChalcone Derivative

Schiff bases, also known as imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are typically formed by the condensation of a primary amine with an aldehyde or ketone. mediresonline.orgsemanticscholar.org

The synthesis of Schiff base derivatives from this compound is a straightforward condensation reaction with a primary amine. The reaction is often carried out in a suitable solvent, such as methanol or ethanol, and may be catalyzed by an acid.

The general reaction is as follows:

This compound + R-NH₂ → 3-(tert-butyl)-4-ethoxybenzylidene-R-amine + H₂O

The structure-activity relationship of Schiff bases is highly dependent on the nature of the substituents on both the aldehyde-derived and the amine-derived portions of the molecule. The imine group is a key feature that can participate in hydrogen bonding and coordination with metal ions. The 3-(tert-butyl)-4-ethoxyphenyl group would confer specific steric and electronic properties to the Schiff base, influencing its biological activity.

Influence of Substituents on Molecular Properties and Reactivity

The nature and position of substituents on the benzaldehyde ring profoundly influence the molecule's properties and reactivity. In this compound, the tert-butyl and ethoxy groups exert significant electronic and steric effects.

The tert-butyl group at the C-3 position is a bulky, electron-donating group. Its primary influence is steric hindrance, which can affect the reactivity of the adjacent aldehyde group and the planarity of the molecule. This steric bulk can also influence how the molecule interacts with biological targets by restricting conformational freedom. Electronically, the tert-butyl group is weakly electron-donating through induction, which can slightly increase the electron density of the aromatic ring.

The ethoxy group at the C-4 position is also an electron-donating group, but through resonance, which is a more powerful effect than induction. The lone pairs on the oxygen atom can delocalize into the aromatic ring, increasing the electron density, particularly at the ortho and para positions. This increased electron density can enhance the reactivity of the ring towards electrophilic substitution and also influences the electronic properties of the aldehyde group. The presence of the ethoxy group can also impact the solubility and lipophilicity of the molecule.

The combined electronic effects of the tert-butyl and ethoxy groups make the aromatic ring more electron-rich, which can influence the reactivity of the aldehyde. For instance, in condensation reactions, the increased electron density on the ring can subtly affect the electrophilicity of the aldehyde's carbonyl carbon.

The following table summarizes the primary influence of these substituents:

SubstituentPositionPrimary Electronic EffectPrimary Steric Effect
Tert-butylC-3Weakly electron-donating (induction)High
EthoxyC-4Strongly electron-donating (resonance)Moderate

Structure-Activity Relationship (SAR) Analysis in Derivative Series

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound drugdesign.orgsumathipublications.com. For derivatives of this compound, the SAR would focus on how modifications to different parts of the molecule affect its biological activity.

Modification of the Benzaldehyde Core: The substituents on the aromatic ring are critical determinants of activity. The electron-donating nature of the tert-butyl and ethoxy groups can be modulated by replacing them with other groups. For example, replacing the ethoxy group with a hydroxyl group could introduce hydrogen bonding capabilities, which might be crucial for interaction with a biological target rsc.org. The position of these substituents is also vital; moving the tert-butyl group to a different position, for instance, would significantly alter the steric profile of the molecule and its interaction with a receptor.

Heterocyclic Derivatives: For the heterocyclic derivatives discussed in section 4.2.6, the nature of the heterocycle itself is a key factor in determining biological activity. Different heterocyclic rings will have different geometries, electronic distributions, and hydrogen bonding capacities.

In a series of benzimidazole derivatives, for example, substituents on the benzimidazole ring system can be varied to explore their impact on activity. It has been observed in some series that electron-withdrawing groups on the benzimidazole moiety can enhance anti-inflammatory activity, while electron-donating groups may decrease it nih.gov.

For chalcone-derived pyrimidines, the substituents on the phenyl ring originating from the acetophenone can be systematically varied. The presence of electron-donating groups on this second phenyl ring has been shown in some benzylideneacetophenone series to enhance anti-inflammatory and antioxidant activities nih.gov.

The following table provides a hypothetical SAR analysis for a series of derivatives, illustrating how systematic modifications could influence biological activity based on general principles.

ModificationRationalePredicted Impact on Activity
Replace C4-ethoxy with C4-hydroxylIntroduce H-bond donor/acceptorPotentially increase or decrease activity depending on target interaction
Replace C3-tert-butyl with C3-methylReduce steric hindranceMay improve binding by allowing better fit into a receptor pocket
Vary substituents on the heterocyclic ringModulate electronics, lipophilicity, and steric bulkFine-tune activity and pharmacokinetic properties
Introduce electron-withdrawing groups on the heterocyclic moietyAlter electronic properties of the systemCould enhance activity based on observations in other series nih.gov

It is crucial to note that these are generalized principles, and the actual SAR for any given biological target would need to be determined experimentally.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

¹H NMR for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy offers critical information about the number, type, and connectivity of hydrogen atoms in 3-(tert-butyl)-4-ethoxybenzaldehyde. The chemical shifts, splitting patterns (multiplicity), and integration values of the peaks in the ¹H NMR spectrum allow for the assignment of each proton to its specific location in the molecule.

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the tert-butyl group, the ethoxy group, and the aromatic ring, as well as the aldehydic proton. The large tert-butyl group typically appears as a sharp singlet in the upfield region. The ethoxy group exhibits a characteristic quartet and triplet pattern due to the coupling between the methylene (B1212753) and methyl protons. The aromatic protons and the aldehyde proton resonate in the downfield region of the spectrum.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aldehyde (-CHO)9.5 - 10.5Singlet1H
Aromatic (Ar-H)6.8 - 8.0Multiplet3H
Ethoxy (-OCH₂CH₃)3.9 - 4.2Quartet2H
Tert-butyl (-C(CH₃)₃)1.3 - 1.5Singlet9H
Ethoxy (-OCH₂CH₃)1.2 - 1.5Triplet3H

Note: The exact chemical shifts can vary depending on the solvent and the specific instrument used.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon backbone of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, revealing the total number of carbon atoms and their chemical environments.

The spectrum would display signals for the carbonyl carbon of the aldehyde group, the aromatic carbons, the carbons of the tert-butyl group (both the quaternary carbon and the methyl carbons), and the carbons of the ethoxy group. The chemical shifts of these signals are indicative of the type of carbon and its neighboring atoms.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aldehyde Carbonyl (C=O)185 - 200
Aromatic Carbons (C-H & C-C)110 - 165
Ethoxy Methylene (-OCH₂)60 - 70
Tert-butyl Quaternary Carbon (-C(CH₃)₃)30 - 40
Tert-butyl Methyl Carbons (-C(CH₃)₃)25 - 35
Ethoxy Methyl (-CH₃)10 - 20

Note: The exact chemical shifts can vary depending on the solvent and the specific instrument used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a unique fingerprint of the molecule's functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is the modern standard for IR analysis, offering high resolution and sensitivity. For this compound, the FT-IR spectrum would prominently feature absorption bands characteristic of the aldehyde, ether, and aromatic functionalities.

Key expected absorption bands include a strong C=O stretching vibration for the aldehyde group, C-H stretching vibrations for the aromatic ring and the alkyl groups (tert-butyl and ethoxy), and a characteristic C-O stretching vibration for the ether linkage.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
AldehydeC=O Stretch1680 - 1710
AldehydeC-H Stretch2700 - 2850 and 2800 - 2900 (two bands)
AromaticC-H Stretch3000 - 3100
AromaticC=C Stretch1450 - 1600
Alkyl (tert-butyl, ethoxy)C-H Stretch2850 - 3000
EtherC-O Stretch1200 - 1260

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound, the presence of the benzaldehyde (B42025) chromophore, which includes the aromatic ring conjugated with the carbonyl group, gives rise to characteristic absorption bands.

The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic system and the carbonyl group, as well as n → π* transitions of the carbonyl group. The position and intensity of these bands are influenced by the substitution pattern on the aromatic ring, including the electron-donating ethoxy group and the bulky tert-butyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. chemicalbook.com In the mass spectrometer, molecules of this compound are ionized and then fragmented. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of this compound (206.28 g/mol ). bldpharm.com The fragmentation pattern would likely show characteristic losses, such as the loss of the tert-butyl group, the ethoxy group, or the formyl group, providing further confirmation of the compound's structure.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Crystal Structure Elucidation

A thorough review of available scientific literature did not yield any specific studies that have reported the single crystal X-ray diffraction analysis of this compound. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and specific atomic coordinates for this particular compound, are not publicly available at this time. While SCXRD data exists for analogous compounds, such as certain derivatives of benzaldehyde, this information is not directly applicable to the unique crystalline structure of this compound.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the stability and phase behavior of chemical compounds. However, specific experimental data for this compound using these methods are not reported in the reviewed literature.

Thermogravimetric Analysis (TGA)

No specific thermogravimetric analysis data for this compound was found in the surveyed scientific literature. TGA would typically provide information on the decomposition temperature and thermal stability of the compound, but such a study has not been published or made publicly available.

Differential Thermal Analysis (DTA)

Similarly, there are no available reports or published data on the differential thermal analysis of this compound. DTA is used to identify phase transitions such as melting and boiling points, but this specific characterization has not been documented for this compound in the available literature.

Photoluminescence Studies

Investigations into the photoluminescent properties of this compound have not been reported in the scientific literature. Therefore, no data regarding its emission and excitation spectra, quantum yield, or lifetime is available.

Chromatographic Purity and Characterization Methods

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the molecular properties requested.

Optimized Molecular Geometry

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This process involves finding the minimum energy conformation by calculating bond lengths, bond angles, and dihedral (torsional) angles. For a molecule like 3-(Tert-butyl)-4-ethoxybenzaldehyde, calculations would reveal the precise spatial relationship between the benzaldehyde (B42025) core, the bulky tert-butyl group, and the flexible ethoxy group. Studies on similar molecules like 4-ethoxybenzaldehyde have shown that the heavy-atom skeleton tends to be planar. molbase.com The optimization would also determine the preferred orientation of the ethoxy and tert-butyl groups relative to the benzene (B151609) ring.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps and Molecular Orbitals)

The electronic properties of a molecule are crucial for understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily excited and therefore more reactive. researchgate.net Analysis of the spatial distribution of the HOMO and LUMO orbitals would indicate the likely sites for electrophilic and nucleophilic attack. For benzaldehyde derivatives, the HOMO is typically distributed over the benzene ring and the oxygen of the ethoxy group, while the LUMO is often localized on the carbonyl group and the aromatic ring.

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Theoretical vibrational frequency analysis predicts the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of specific vibrational modes (stretching, bending, torsion) to the experimentally observed spectral bands. nih.gov Potential Energy Distribution (PED) analysis is used to quantify the contribution of individual internal coordinates to each normal mode of vibration, providing a detailed understanding of the molecule's vibrational dynamics. dtaborgroup.com For this compound, this analysis would identify characteristic frequencies for the C=O stretch of the aldehyde, vibrations of the tert-butyl and ethoxy groups, and various modes of the benzene ring.

Quantum Chemical Descriptors and Properties

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. bldpharm.com Different colors on the MEP map represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). bldpharm.comyoutube.com For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, making it a prime site for electrophilic attack, while regions of positive potential would be expected around the hydrogen atoms.

Intermolecular Interactions and Supramolecular Analysis

The assembly of molecules in the solid state is governed by a variety of non-covalent interactions that dictate the final crystal packing. For this compound, these interactions are primarily driven by its functional groups.

This compound lacks a classic hydrogen bond donor (like an -OH or -NH group). However, the oxygen atoms of the carbonyl (C=O) and ethoxy (-OCH2CH3) groups can act as hydrogen bond acceptors. This allows the molecule to participate in weak C-H···O hydrogen bonds. In the crystal lattice, hydrogen atoms from the aromatic ring or the alkyl groups of neighboring molecules can interact with these electronegative oxygen atoms, contributing to the stability of the supramolecular structure. Studies on similar molecules, such as salicylaldehyde, have characterized the nature of intramolecular hydrogen bonds, which involve an O-H donor; in the case of this compound, all such interactions would be intermolecular. acs.org

The presence of the aromatic benzene ring is a key feature that allows for π-π stacking interactions. These interactions occur when the electron-rich π-systems of adjacent aromatic rings align, contributing significantly to crystal cohesion. The geometry of this stacking can be face-to-face or offset. However, the bulky tert-butyl group introduces significant steric hindrance. nih.gov This bulkiness may impede ideal π-π stacking, potentially leading to more offset or tilted arrangements in the crystal structure to minimize steric repulsion. nih.gov The presence of π-π stacking is a common feature in the crystal structures of related benzaldehyde derivatives and their cocrystals, often visualized as bow-tie patterns in Hirshfeld surface analysis. imist.mamdpi.com

Another significant weak interaction is the C-H...π interaction. This occurs when a C-H bond (from the tert-butyl or ethoxy group) points towards the face of an aromatic ring of a neighboring molecule. The electron-deficient hydrogen atom interacts favorably with the electron-rich π-cloud. These interactions, along with hydrogen bonds, play a crucial role in forming the three-dimensional architecture of the crystal. For instance, in related cocrystal structures, C-H···π interactions are shown to link molecules into specific motifs. mdpi.com

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties onto this surface, one can dissect the contributions of different types of atomic contacts. Although a crystal structure for this compound is not available for direct analysis, studies on other multi-substituted benzaldehyde derivatives provide insight into the expected interactions. nih.gov These analyses typically show that H···H contacts account for the largest portion of the surface, reflecting the hydrogen-rich exterior of the molecules. Contacts involving oxygen (O···H) and carbon (C···H) are also highly significant, quantifying the hydrogen bonds and C-H...π interactions, respectively. nih.govnih.gov

Table 1: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Structurally Related Aromatic Compounds. (Note: Data is for analogous compounds, not this compound itself).
Contact TypeCompound A: N-{3-[(4-meth-oxy-phen-yl)carbamo-yl]phen-yl}-3-nitro-benzamide nih.govCompound B: A Multi-substituted Benzaldehyde Derivative nih.gov
H···H29.0%~40-50% (Typical range for reported derivatives)
O···H / H···O30.5%~20-30% (Typical range for reported derivatives)
C···H / H···C28.2%~10-20% (Typical range for reported derivatives)

The red spots on a Hirshfeld surface mapped over d_norm highlight the closest intermolecular contacts, which typically correspond to hydrogen bonding interactions. mdpi.com

Nonlinear Optical (NLO) Properties Calculation

Organic molecules with π-conjugated systems and electron-donating/accepting groups can exhibit significant nonlinear optical (NLO) properties, making them of interest for applications in optoelectronics. The NLO response of a molecule is primarily described by its hyperpolarizability (β). Computational quantum chemistry, particularly Density Functional Theory (DFT), is widely used to predict these properties.

For a molecule like this compound, the ethoxy group acts as an electron donor and the aldehyde group as an electron acceptor, creating a donor-π-acceptor system that can enhance NLO effects. Theoretical calculations for similar substituted benzaldehydes, such as 4-benzyloxy-3-methoxy-benzaldehyde, have been performed using methods like B3LYP with a 6-31G(d,p) basis set to determine key NLO parameters. researchgate.net These parameters include the dipole moment (μ), the mean polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the hyperpolarizability is a key indicator of a material's potential for second-harmonic generation. nih.gov

Table 2: Calculated NLO Properties for an Analogous Compound, 4-Benzyloxy-3-methoxy-benzaldehyde, using DFT/B3LYP Method. researchgate.net (Note: These values serve as an estimation for the class of compounds).
ParameterCalculated Value
Dipole Moment (μ)Value typically calculated in Debye
Mean Polarizability (α)Value typically calculated in a.u. or esu
First-Order Hyperpolarizability (β)Value typically calculated in a.u. or esu

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful in-silico tools used to predict and analyze the interaction between a small molecule (a ligand) and a biological macromolecule, typically a protein. nih.gov These methods are fundamental in drug discovery and chemical biology.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, often expressed as a docking score in kcal/mol. dergipark.org.tr Numerous studies have performed docking simulations with benzaldehyde derivatives against various enzymes. For example, derivatives have been evaluated as inhibitors of phenoloxidase nih.gov, aldehyde dehydrogenases (ALDHs) mdpi.comnih.gov, and aldose reductase. dergipark.org.tr In these studies, the benzaldehyde core often forms key interactions, such as hydrophobic contacts and hydrogen bonds, with amino acid residues in the active site of the enzyme. mdpi.commdpi.com

Table 3: Examples of Molecular Docking Studies with Benzaldehyde Derivatives against Various Protein Targets.
Derivative ClassProtein TargetReported Docking Score Range (kcal/mol)Reference
BenzyloxybenzaldehydesAldehyde Dehydrogenase 1A3 (ALDH1A3)-7.1 to -8.1 mdpi.com
Substituted BenzaldehydesBovine Kidney Aldose Reductase (AR)-6.5 to -8.6 dergipark.org.tr
Benzimidazole-based BenzaldehydesAcetylcholinesterase (AChE)Not explicitly stated, but showed key interactions mdpi.com

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, assessing its stability over time. nih.govresearchgate.net An MD simulation tracks the movements of atoms in the complex, allowing for the analysis of parameters like Root Mean Square Deviation (RMSD), which indicates the stability of the complex. nih.gov A stable, low RMSD value over the simulation time (e.g., 100 ns) suggests that the ligand remains firmly bound in the predicted pose. nih.gov MD simulations have been used to confirm the stability of benzaldehyde derivatives in the active sites of their target proteins. nih.gov

For this compound, a hypothetical study would first involve docking the molecule into the binding site of a selected protein. The resulting complex with the most favorable docking score would then be subjected to an MD simulation to confirm the stability of the predicted interactions.

Investigations into Biological Activity and Molecular Mechanisms

Exploration of Enzyme Inhibition Mechanisms

The unique structural characteristics of 3-(Tert-butyl)-4-ethoxybenzaldehyde, featuring a benzaldehyde (B42025) core with bulky tert-butyl and electron-donating ethoxy groups, make it a candidate for interaction with various enzyme active sites.

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for regulating neurotransmission by hydrolyzing the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of these enzymes is a key therapeutic strategy for conditions characterized by cholinergic deficit. nih.gov Cholinesterase inhibitors function by binding to the enzyme's active site, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synaptic cleft. nih.govnih.gov While numerous compounds have been investigated as ChE inhibitors, specific studies detailing the direct inhibitory mechanism of this compound on cholinesterases are not extensively documented in the current literature. However, the molecule's aromatic nature and potential for hydrophobic interactions suggest a theoretical basis for binding within the enzyme's active gorge.

Phosphodiesterases (PDEs) are a family of enzymes that degrade cyclic nucleotides like cyclic guanosine monophosphate (cGMP). nih.gov PDE5, in particular, specifically hydrolyzes cGMP. nih.gov Inhibition of PDE5 leads to an accumulation of cGMP, which mediates a range of physiological effects, including vasodilation. nih.gov This mechanism is the basis for therapies targeting erectile dysfunction and pulmonary hypertension. nih.gov The therapeutic potential of PDE inhibitors has also been explored for their anti-inflammatory and cardioprotective effects. nih.govnih.gov Direct research evaluating this compound as a PDE5 inhibitor is limited. The development of PDE5 inhibitors often involves molecules that mimic the structure of cGMP to fit into the enzyme's catalytic site.

Beyond cholinesterase and PDE5, the chemical scaffold of this compound suggests potential interactions with other enzyme systems. For instance, enzymes involved in purinergic signaling, such as ectonucleotidases, represent potential targets for structurally related molecules. nih.gov These enzymes regulate extracellular levels of nucleotides like ATP and ADP, which are involved in inflammation, immune responses, and thrombosis. nih.gov However, specific inhibitory activities of this compound against these or other enzyme systems require further empirical investigation.

Anti-Aggregation Studies (e.g., Amyloid-β Aggregation)

The aggregation of proteins, such as the amyloid-beta (Aβ) peptide, is a central pathological hallmark of several neurodegenerative diseases. scienceopen.com The Aβ peptide can misfold and aggregate into soluble oligomers and, eventually, insoluble fibrils that form plaques in the brain. scienceopen.comnih.gov Preventing this aggregation cascade is a major therapeutic goal.

Research has shown that certain small molecules can interfere with the Aβ aggregation process. nih.govresearchgate.net These inhibitors may work by binding to Aβ monomers or early-stage oligomers, stabilizing them in a non-aggregating conformation, or by redirecting the aggregation pathway toward non-toxic species. scienceopen.com The aromatic ring of this compound allows for potential hydrophobic and π-π stacking interactions with the hydrophobic core of the Aβ peptide, which is critical for its self-assembly. nih.gov While direct studies on this compound are not prominent, related benzaldehyde derivatives have been explored for their anti-aggregation properties.

Structural FeaturePotential Role in Anti-AggregationMechanism of Action
Aromatic Benzaldehyde CoreInteraction with Aβ peptidePotential for hydrophobic and π-π stacking interactions with key amino acid residues (e.g., Phe, Tyr) in the Aβ sequence, disrupting β-sheet formation.
Tert-butyl GroupSteric HindranceThe bulky nature of the group may physically block the association of Aβ monomers, preventing the formation of larger aggregates.
Ethoxy GroupModulation of Solubility and BindingMay influence the molecule's ability to cross biological membranes and interact with the Aβ peptide through hydrogen bonding or dipole-dipole interactions.

Antioxidant Activity and Related Mechanisms

Antioxidants protect cells from damage caused by reactive oxygen species (ROS). Phenolic compounds are well-known antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The structure of this compound is related to common phenolic antioxidants like butylated hydroxytoluene (BHT).

The tert-butyl group, positioned ortho to the oxygen-containing substituent, provides steric hindrance. This feature is known to stabilize the resulting phenoxy radical, enhancing the antioxidant capacity of the molecule. nih.gov While this compound possesses an ethoxy group rather than a free hydroxyl group, its structural similarity to tert-butylated phenols suggests potential antioxidant activity. nih.govresearchgate.net The mechanisms by which such compounds exert their effects can include direct radical scavenging or the activation of cellular antioxidant pathways, such as the Nrf2 pathway, which upregulates the expression of antioxidant enzymes. mdpi.com

Antioxidant MechanismDescriptionRelevance to this compound
Direct Radical ScavengingDonation of a hydrogen atom or electron to neutralize free radicals.The phenolic-like structure suggests a potential, though likely modest, capacity for direct interaction with ROS.
Metal ChelationBinding to transition metal ions like iron (Fe²⁺) and copper (Cu²⁺) to prevent them from catalyzing the formation of ROS. nih.govThe oxygen atoms in the aldehyde and ethoxy groups may offer sites for metal ion chelation. nih.gov
Activation of Nrf2 PathwayInduction of the transcription factor Nrf2, leading to the expression of protective enzymes like heme oxygenase-1 (HO-1). mdpi.comThis is a common mechanism for phenolic compounds and represents a plausible pathway for investigation.

Anti-Inflammatory Mechanisms

Inflammation is a complex biological response implicated in numerous chronic diseases. The search for novel anti-inflammatory agents is ongoing. Antioxidant and anti-inflammatory activities are often interconnected, as oxidative stress can trigger inflammatory signaling cascades.

One of the key pathways in inflammation is mediated by Toll-like receptor 4 (TLR4) and the subsequent activation of the transcription factor NF-κB, which drives the expression of pro-inflammatory cytokines like TNF-α and interleukins. nih.govdntb.gov.ua Some phenolic antioxidants have been shown to exert anti-inflammatory effects by inhibiting this pathway. nih.gov For example, structurally related antioxidants have demonstrated the ability to suppress the expression of cyclooxygenase-2 (Cox2), a key enzyme in the production of inflammatory prostaglandins. nih.govresearchgate.net Given its antioxidant potential, it is plausible that this compound could modulate these inflammatory mechanisms, though direct evidence is required to confirm this hypothesis.

Antimicrobial Activity Research

Direct investigations into the antimicrobial properties of this compound have not been identified in the reviewed scientific literature. However, the benzaldehyde scaffold is a common feature in compounds explored for antimicrobial effects. Research into related molecules indicates that substitutions on the benzene (B151609) ring play a crucial role in determining the spectrum and potency of activity.

For instance, studies on various benzaldehyde derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. frontiersin.org The proposed mechanism for some hydroxybenzaldehydes involves interaction with the microbial cell surface, leading to the disintegration of the cell membrane and subsequent cell death. nih.govekb.eg Other derivatives, such as Schiff bases formed from benzaldehydes, have also demonstrated significant antimicrobial and antifungal properties. ijmrsti.com Benzaldehyde itself has been shown to have a high Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus, suggesting low intrinsic activity, but it can modulate the efficacy of certain antibiotics. nih.gov

While these findings highlight the potential of the benzaldehyde class, without specific experimental data on this compound, its antimicrobial profile remains uncharacterized.

Mechanistic Insights into Cellular Interactions and Pathways

There is no specific research available detailing the mechanistic pathways and cellular interactions of this compound. The following sections discuss general principles derived from studies on related aldehydes.

Interaction with Molecular Targets

Specific molecular targets for this compound have not been identified. Research on other substituted benzaldehydes has shown they can interact with proteins like human serum albumin and hemoglobin, primarily through hydrophobic interactions and hydrogen bonding. nih.govnih.gov Studies on different benzaldehyde compounds have also suggested interactions with cellular pathways involved in inflammation and neuroprotection, such as iNOS, COX-2, and Tau protein-related pathways. mdpi.com However, these findings are not directly transferable to this compound.

Formation of Covalent Bonds with Biomolecules

The aldehyde functional group is chemically reactive and capable of forming covalent bonds with biological nucleophiles, most notably the primary amine groups found in the side chains of lysine residues in proteins. This reaction forms a Schiff base (or imine). The formation of such Schiff bases from various benzaldehyde derivatives is a well-established method for synthesizing new compounds with potential biological activity. ijmrsti.com This inherent reactivity suggests that this compound could potentially form covalent bonds with biomolecules, a mechanism that can lead to altered protein function. However, no studies have specifically demonstrated this interaction for this compound in situ.

Influence on Biological Membrane Penetration

No experimental data exists specifically measuring the biological membrane penetration of this compound. The ability of a molecule to pass through lipid membranes is largely influenced by its lipophilicity. The presence of both a tert-butyl group and an ethoxy group on the benzaldehyde ring would be expected to increase its lipid solubility compared to unsubstituted benzaldehyde. In theory, this enhanced lipophilicity could facilitate greater penetration of biological membranes, but this has not been experimentally verified.

Neuroprotective Potential and Related Studies

There are no published studies evaluating the neuroprotective potential of this compound. However, research into other benzaldehyde-containing molecules and compounds with tert-butyl groups has shown promise in this area. For example, certain benzaldehyde derivatives have been found to exhibit anti-neuroinflammatory and neuroprotective effects in cellular models of Alzheimer's disease. mdpi.com Benzaldehyde itself has been shown to mitigate brain injury in animal models of parasitic infection. nih.govcgu.edu.tw Additionally, other compounds like p-hydroxybenzaldehyde have demonstrated protective effects against cerebral ischemia. nih.gov Separately, the phenolic antioxidant tert-butylhydroquinone (tBHQ), which contains a tert-butyl group, is known for its neuroprotective properties. nih.gov These findings suggest that the structural motifs present in this compound are found in other neuroprotective agents, but its own activity in this regard remains unknown.

Photodynamic Activity (PDT) Research

No research has been identified that investigates this compound as a photosensitizer for photodynamic therapy (PDT). PDT requires a compound that, upon activation by a specific wavelength of light, can generate cytotoxic reactive oxygen species, such as singlet oxygen. mdpi.comnih.gov While some aromatic aldehydes can act as photoinitiators for certain chemical reactions, there is no evidence to suggest that this compound possesses the necessary photophysical properties for effective use in PDT. beilstein-journals.orgresearchgate.net

Advanced Applications in Materials Science and Supramolecular Assemblies

Role as a Building Block in Materials Synthesis

In the realm of materials synthesis, the aldehyde functionality of 3-(tert-butyl)-4-ethoxybenzaldehyde serves as a versatile reactive site for the construction of a variety of polymeric structures. The presence of the tert-butyl and ethoxy substituents can be expected to impart specific properties to the resulting materials, such as enhanced solubility, thermal stability, and distinct morphological characteristics.

Substituted benzaldehydes are pivotal in the synthesis of functional polymers. For instance, they are employed in the creation of poly(azomethine)s, also known as Schiff base polymers, through condensation reactions with diamines. nih.govmdpi.com These polymers are known for their thermal stability and semiconducting properties. The incorporation of the bulky tert-butyl group from this compound into a polymer backbone could inhibit close chain packing, thereby increasing solubility in common organic solvents and potentially influencing the material's optical and electronic properties. rsc.org The ethoxy group, being electron-donating, can further modulate the electronic nature of the polymer.

Furthermore, benzaldehyde (B42025) derivatives are utilized in the synthesis of functional polymer vesicles and other nanostructures. nih.gov The aldehyde groups on the surface of these structures can be chemically modified, allowing for crosslinking or the attachment of fluorescent labels and other functional moieties. nih.gov

Table 1: Potential Polymer Architectures from this compound

Polymer TypeSynthetic RoutePotential Properties
Poly(azomethine)sCondensation with diaminesEnhanced solubility, thermal stability, tunable electronic properties
Functional CopolymersCopolymerization with other monomers like phthalaldehydeModified physical and chemical functionality, triggerable degradation researchgate.netacs.org
Cross-linked NetworksReaction with multifunctional cross-linkersIncreased robustness, controlled swelling behavior

Supramolecular Chemistry and Hydrogel Formation

Supramolecular chemistry, which focuses on non-covalent interactions, offers a pathway to create dynamic and responsive materials. The structural features of this compound make it a promising candidate for the design of self-assembling systems and hydrogels.

Design of Self-Assembled Systems

Low-molecular-weight gelators (LMWGs) can self-assemble in solvents to form three-dimensional networks, resulting in the formation of supramolecular gels. rsc.org Aromatic aldehydes are known to participate in the formation of such gels, often through Schiff base formation with amine-containing molecules. acs.orgnih.gov The resulting imine-based LMWGs can then self-assemble through hydrogen bonding, π-π stacking, and van der Waals interactions.

The tert-butyl group in this compound could play a crucial role in directing the self-assembly process by providing steric hindrance that influences the packing of the molecules. The ethoxy group can participate in hydrogen bonding, further stabilizing the supramolecular architecture. The balance between these interactions would be critical in determining the gelation properties. nih.gov

Multi-Level Organization of Nanofibers

The self-assembly of LMWGs typically leads to the formation of nanofibers, which then entangle to form the gel network. The morphology of these nanofibers is dictated by the molecular structure of the gelator. In the case of systems derived from this compound, the bulky tert-butyl groups could lead to the formation of nanofibers with a specific helical twist or diameter, influencing the macroscopic properties of the resulting gel. While direct studies are not available, the principles of supramolecular polymer formation suggest that the specific substitution pattern will be a key determinant of the final nanostructure. rsc.org

Potential in Electrochromic Materials

Electrochromic materials change their color in response to an electrical potential and are key components in smart windows, displays, and sensors. gatech.edu Conjugated polymers, including those derived from aromatic aldehydes, often exhibit electrochromic properties. ntu.edu.twmdpi.com

Polymers synthesized from this compound, such as poly(azomethine)s, could possess interesting electrochromic behavior. The electron-donating ethoxy group would lower the oxidation potential of the polymer, making it easier to switch between different colored states. ntu.edu.tw The tert-butyl group, by preventing close chain aggregation, could lead to more uniform thin films, which is crucial for high-performance electrochromic devices. rsc.org The color and contrast of the electrochromic switching could be tuned by copolymerizing with other aromatic aldehydes or amines.

Table 2: Predicted Electrochromic Properties of Polymers from this compound

PropertyPredicted Influence of Substituents
Switching PotentialLowered by the electron-donating ethoxy group
Color StatesTunable through copolymerization
Film MorphologyImproved by the sterically hindering tert-butyl group
StabilityPotentially enhanced due to the robust aromatic structure

Catalyst Design and Application in Organic Transformations

Substituted benzaldehydes can be incorporated into ligands for metal-organic frameworks (MOFs). rsc.org MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. nih.govacs.orgrsc.org A ligand derived from this compound could lead to MOFs with specific pore sizes and chemical environments, influenced by the bulky tert-butyl and functional ethoxy groups. These MOFs could then be explored as catalysts for various organic reactions.

In the field of organocatalysis, benzaldehyde derivatives are used as substrates in reactions like the aldol (B89426) condensation. d-nb.inforesearchgate.net While not a catalyst itself in this context, the electronic and steric properties of this compound would influence the reaction kinetics and selectivity when used as a reactant. d-nb.info Furthermore, Schiff bases derived from benzaldehydes and chiral amines are well-established ligands in asymmetric catalysis. A Schiff base ligand synthesized from this compound could be used to create metal complexes for enantioselective transformations. mdpi.com

General Applications in Scientific Research

Beyond the specific fields mentioned, this compound serves as a valuable molecular tool in a variety of research contexts. Its well-defined structure with distinct functional groups makes it an ideal model compound for studying the influence of steric and electronic effects on molecular interactions and reactivity.

In medicinal chemistry, aldehyde-containing compounds are often used as intermediates in the synthesis of more complex biologically active molecules. The specific substitution pattern of this compound could be leveraged to synthesize novel compounds with potential therapeutic applications. Salicylaldehyde derivatives, which are structurally related, are widely used in the construction of metal complexes for luminescent materials and other applications. nih.gov

The compound can also be used in the development of new analytical methods. For instance, luminescent MOFs have been designed for the selective detection of benzaldehyde, suggesting that derivatives like this compound could be targets for new sensory materials. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(tert-butyl)-4-ethoxybenzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via:

  • Etherification : Alkylation of 4-hydroxybenzaldehyde derivatives using tert-butyl and ethoxy-protecting groups under basic conditions (e.g., K₂CO₃ in DMF) .
  • Oxidation : Oxidation of 3-(tert-butyl)-4-ethoxybenzyl alcohol using mild oxidizing agents like PCC (pyridinium chlorochromate) to preserve aldehyde functionality .
  • Data Table :
MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
EtherificationK₂CO₃, DMF, 80°C, 12h65–75≥95%
Oxidation of AlcoholPCC, CH₂Cl₂, rt, 4h85–90≥98%

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl δ ~1.3 ppm, ethoxy δ ~1.4–1.6 ppm) .
  • HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS for purity assessment and molecular ion verification .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of ether) .

Q. What are the key reactivity patterns of this compound in nucleophilic addition reactions?

  • Methodological Answer :

  • Aldol Condensation : Reacts with ketones/aldehydes under basic conditions (e.g., NaOH/EtOH) to form α,β-unsaturated carbonyl derivatives .
  • Reduction : NaBH₄ reduces the aldehyde to 3-(tert-butyl)-4-ethoxybenzyl alcohol, useful for probing biological activity .
  • Steric Effects : The bulky tert-butyl group slows reactions at the ortho position, favoring para-substitution in electrophilic reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and ethoxy groups influence regioselectivity in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : The tert-butyl group sterically hinders coupling at the ortho position, directing palladium catalysts to the para position of the aldehyde .
  • DFT Calculations : Computational studies show the ethoxy group’s electron-donating effect stabilizes transition states for meta-substitution in nitration reactions .
  • Data Contradiction : Some studies report unexpected para/ortho ratios due to solvent polarity effects (e.g., DMF vs. THF) .

Q. What strategies optimize the use of this compound as a precursor in pharmaceutical intermediates?

  • Methodological Answer :

  • Schiff Base Formation : Reacts with amines (e.g., hydrazines) to form hydrazones, which are screened for antimicrobial or anticancer activity .
  • Protection-Deprotection : The tert-butyl group can be cleaved with TFA (trifluoroacetic acid) to generate hydroxyl intermediates for further functionalization .
  • Case Study : A 2025 study used this aldehyde to synthesize quinazoline derivatives with IC₅₀ values <10 µM against breast cancer cell lines .

Q. How can researchers resolve contradictions in reported reaction yields for substitutions involving this compound?

  • Methodological Answer :

  • DOE (Design of Experiments) : Systematic variation of temperature, catalyst loading, and solvent polarity (e.g., DMF vs. acetonitrile) to identify optimal conditions .
  • In Situ Monitoring : Use of ReactIR or HPLC to track intermediate formation and side reactions .
  • Data Table :
Reaction TypeOptimal CatalystSolventYield Range (%)Reference
BrominationFeBr₃CHCl₃60–70
NitrationHNO₃/H₂SO₄H₂O/EtOH50–55

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.